Product packaging for Ethyl 3-(1H-imidazol-2-YL)propanoate(Cat. No.:CAS No. 172499-76-2)

Ethyl 3-(1H-imidazol-2-YL)propanoate

Cat. No.: B1344064
CAS No.: 172499-76-2
M. Wt: 168.19 g/mol
InChI Key: KQIXNQRMDCPWIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(1H-imidazol-2-yl)propanoate ( 172499-76-2) is a high-purity organic compound with the molecular formula C 8 H 12 N 2 O 2 and a molecular weight of 168.19-168.20 g/mol . It is supplied with a purity exceeding 98% and is characterized by its SMILES notation, CCOC(=O)CCC1=NC=CN1 . This ester derivative of imidazole is a valuable and versatile intermediate in synthetic, pharmaceutical, and biochemical research. The core value of this compound lies in its role as a building block for the synthesis of more complex molecules . Its structure features a reactive imidazole ring, a key "privileged scaffold" in medicinal chemistry, which allows for efficient interactions with various biological macromolecules . This makes the compound particularly suitable for heterocyclic synthesis, drug development, and the creation of peptide mimetics . Researchers utilize it as a foundational precursor to construct libraries of novel compounds for pharmacological screening, especially in the development of molecules that target enzyme inhibition or receptor modulation . For example, imidazole-derived compounds are actively investigated in the development of inhibitors for enzymes like Insulin Degrading Enzyme (IDE), which is a target in Alzheimer's disease research . Key Identifiers and Properties • CAS Number: 172499-76-2 • Molecular Formula: C 8 H 12 N 2 O 2 • Molecular Weight: 168.19-168.20 g/mol • MDL Number: MFCD20661662 • Purity: >98% Attention : This product is sold exclusively for laboratory research, analytical testing, or other non-commercial applications. It is strictly prohibited for resale, repackaging, or formulation into commercial goods. This product is For Research Use Only (RUO) and is not approved for human or veterinary diagnostics, therapeutics, or consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O2 B1344064 Ethyl 3-(1H-imidazol-2-YL)propanoate CAS No. 172499-76-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(1H-imidazol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-12-8(11)4-3-7-9-5-6-10-7/h5-6H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIXNQRMDCPWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 3 1h Imidazol 2 Yl Propanoate and Analogues

Direct Esterification Approaches for Imidazole-Substituted Propanoic Acids

Direct esterification is a common and straightforward method for synthesizing ethyl 3-(1H-imidazol-2-yl)propanoate, starting from 3-(1H-imidazol-2-yl)propanoic acid. This transformation can be accomplished using classical acid catalysis or through the mediation of modern coupling reagents.

Acid-catalyzed esterification, often referred to as Fischer-Speier esterification, is a well-established method for converting carboxylic acids and alcohols into esters. researchgate.net The reaction is typically performed by refluxing the carboxylic acid in an excess of the alcohol, which also serves as the solvent, with a catalytic amount of a strong mineral acid.

For imidazole-containing propanoic acids, this method is effective. For instance, the synthesis of a related compound, 3-(1H-imidazol-4-yl)-propionic acid methyl ester, was achieved by heating a solution of 3-(1H-imidazol-4-yl)-propionic acid in methanol (B129727) with a catalytic amount of sulfuric acid (H₂SO₄) at reflux for 15 hours, resulting in a 90% yield. chemicalbook.com This protocol is directly applicable to the synthesis of the ethyl ester by substituting methanol with ethanol. The main factors influencing this reaction include the type and amount of catalyst, the molar ratio of acid to alcohol, and the reaction temperature. ceon.rs To drive the equilibrium towards the product, an excess of alcohol is used, or water is removed from the reaction mixture as it forms. researchgate.net

Table 1: Representative Conditions for Acid-Catalyzed Esterification of Imidazole (B134444) Propanoic Acids

Starting Material Alcohol Catalyst Conditions Yield Reference
3-(1H-imidazol-4-yl)-propionic acid Methanol H₂SO₄ (catalytic) Reflux, 15 h 90% chemicalbook.com

To circumvent the often harsh conditions (high temperatures and strong acids) of Fischer esterification, various coupling reagents have been developed to facilitate ester formation under milder conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. This approach is particularly useful for sensitive substrates.

Common classes of coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), and uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate). peptide.com Imidazolium-based reagents, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), are also effective for activating carboxylic acids towards esterification. sigmaaldrich.com The reaction typically involves mixing the carboxylic acid, alcohol, coupling reagent, and a non-nucleophilic base in an aprotic solvent at or below room temperature. Recently, 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) has been reported as a rapid and mild coupling reagent for esterification. nih.gov

Table 2: Common Coupling Reagents for Ester Synthesis

Reagent Class Examples Typical Conditions Reference
Carbodiimides DCC, DIC, EDC·HCl Organic solvent, often with DMAP as a catalyst peptide.comnih.gov
Uronium/Aminium Salts HBTU, TBTU, HATU, COMU Aprotic solvent (e.g., DMF, DCM), organic base (e.g., DIPEA) peptide.comorganic-chemistry.org
Imidazolium (B1220033) Salts CDI, CIP Aprotic solvent (e.g., THF, DCM) sigmaaldrich.com

Nucleophilic Substitution Reactions in the Synthesis of Imidazole Propanoates

An alternative synthetic strategy involves forming the C-N or C-S bond between an imidazole-containing nucleophile and an electrophilic three-carbon propanoate synthon.

This approach utilizes a nucleophilic substitution reaction where an imidazole derivative attacks an ethyl propanoate molecule functionalized with a leaving group, such as a halogen, at the 3-position (e.g., ethyl 3-bromopropanoate).

A relevant example is the synthesis of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid, an analogue where a sulfur atom links the imidazole ring and the propanoic acid chain. This compound was prepared from the reaction of methimazole (B1676384) (1-methyl-1H-imidazole-2-thiol) and 3-bromopropanoic acid. nih.govresearchgate.net The reaction conditions were optimized to favor substitution on the sulfur atom over the ring nitrogen. nih.govresearchgate.net This principle can be extended to direct N-alkylation of the imidazole ring with ethyl 3-bromopropanoate (B1231587) to form the target molecule, although regioselectivity can be a challenge.

The imidazole ring is amphoteric, acting as both a weak acid (pKa ≈ 14.5 for the N-1 proton) and a weak base (pKa ≈ 7 for the conjugate acid). wjpsonline.com The ring contains two nitrogen atoms: a pyrrole-type nitrogen (N-1) and a pyridine-type nitrogen (N-3). In a neutral imidazole, the lone pair on the pyridine-type N-3 is more available for donation, making it the more basic and generally more nucleophilic site. researchgate.netyoutube.com

Alkylation of an unsubstituted imidazole with an alkyl halide, such as ethyl 3-bromopropanoate, typically occurs at the N-3 nitrogen. youtube.com However, the resulting product exists in two tautomeric forms, and the position of the substituent can be represented as being on either nitrogen. When the imidazole ring is already substituted at N-1, alkylation will occur at N-3 to form a quaternary imidazolium salt. wjpsonline.com The choice of solvent and base can significantly influence the outcome of alkylation reactions. researchgate.net Understanding the inherent nucleophilicity of the imidazole ring is crucial for predicting and controlling the regioselectivity of these substitution reactions. nih.gov

Condensation and Cyclization Reactions for Imidazole Ring Formation

A convergent approach to the synthesis of this compound involves constructing the imidazole ring from acyclic precursors. This is a powerful strategy for creating highly substituted imidazoles. sioc-journal.cn

One of the most common methods for imidazole synthesis is the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia (B1221849) or a primary amine. arabjchem.org This is often referred to as the Radziszewski synthesis or Debus-Radziszewski imidazole synthesis. organic-chemistry.org

To synthesize a 2-substituted imidazole propanoate, one could envision a reaction between a dicarbonyl compound, ammonia, and an aldehyde precursor containing the propanoate chain, such as ethyl 3-oxopropanoate (B1240783) or a derivative. For example, the reaction of a dicarbonyl compound, an aldehyde, and ammonia (often with formamide (B127407) or ammonium (B1175870) acetate (B1210297) as the ammonia source) yields the corresponding imidazole. nih.gov The versatility of this approach allows for the introduction of the propanoate side chain at various positions of the imidazole ring depending on the choice of the starting aldehyde and dicarbonyl components.

Formation of the Imidazole Moiety from Precursors

The construction of the imidazole ring often involves the condensation of several precursor molecules. A common and versatile method is the reaction of a 1,2-dicarbonyl compound with an aldehyde and an ammonia source, typically ammonium acetate. This multi-component reaction allows for the formation of diversely substituted imidazoles. rsc.org For instance, the synthesis of phenyl imidazole propionate (B1217596) derivatives, which are structurally analogous to this compound, often employs a malonate derivative as a key starting material. derpharmachemica.com

Optimization of Imidazole Ring Construction through Design of Experiments (DOE)

To enhance the efficiency of imidazole ring formation, statistical methods such as Design of Experiments (DOE) are employed. DOE is a powerful methodology for systematically exploring the effects of multiple process variables simultaneously to identify optimal reaction conditions. acs.orgrsc.org This approach moves beyond traditional "one variable at a time" (OVAT) optimization, which can miss interactions between factors. rsc.org

In the synthesis of a tert-butyl phenyl imidazole propanoate derivative, a DOE approach was successfully used to improve the reaction yield from an initial 35% to a significantly higher 87%. derpharmachemica.comderpharmachemica.com The study utilized a central composite design to screen and optimize the process parameters. derpharmachemica.comderpharmachemica.com

The initial screening phase identified the most influential process parameters from a list of potential variables. A fractional factorial design was used for this screening. derpharmachemica.com

Table 1: Factors and Ranges for Screening DOE in Imidazole Synthesis

Factor Name Low Value High Value Units
A NH4OAc 5 10 mmol
B Temperature 50 110 °C
C Time 3 12 h
D Toluene 5 10 mL

This table outlines the variables (factors) and their respective high and low settings that were investigated during the screening phase of the Design of Experiments (DOE) to optimize the formation of the imidazole ring. derpharmachemica.com

Following the screening experiments, an optimization study was conducted to define the combination of significant factors that would result in the best possible yield. The model validation confirmed excellent reproducibility and precision. derpharmachemica.com This systematic methodology established a robust and efficient process for the construction of the imidazole ring system, demonstrating the value of DOE in synthetic chemistry. derpharmachemica.comderpharmachemica.com

Alternative Synthetic Pathways for Related Imidazole Derivatives

Beyond direct ring formation, alternative pathways provide access to a diverse range of functionalized imidazole derivatives. These methods, including oxidative aminocarbonylation and catalytic hydrogenation, expand the synthetic toolkit for this important class of heterocycles.

Oxidative Aminocarbonylation of Imidazole Systems

A novel approach for synthesizing functionalized benzimidazoimidazoles involves a palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization process. acs.org This method begins with the oxidative aminocarbonylation of N-substituted-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines in the presence of a secondary amine. This step forms an alkynylamide intermediate. acs.org

A subsequent in situ conjugated addition and double-bond isomerization leads to the final 2-(1-alkyl-1H-benzo[d]imidazo[1,2-a]imidazol-2-yl)acetamides. The reaction proceeds under relatively mild conditions (100 °C, 20 atm of a 4:1 CO-air mixture) using a simple catalytic system of Palladium(II) iodide (PdI₂) with Potassium Iodide (KI) as a co-catalyst. acs.org This process achieves good to excellent yields, ranging from 64% to 96%, with high catalyst turnover numbers. acs.org

Table 2: Conditions for Oxidative Aminocarbonylation

Parameter Value
Catalyst PdI₂ (0.33 mol %)
Co-catalyst KI (0.33 equiv)
Gas Atmosphere CO-air (4:1 mixture)
Pressure 20 atm
Temperature 100 °C

This table summarizes the optimized reaction conditions for the palladium-catalyzed oxidative aminocarbonylation approach to synthesize functionalized benzimidazoimidazoles. acs.org

Catalytic Hydrogenation for Imidazole Derivative Synthesis

Catalytic hydrogenation offers a method for reducing the imidazole ring to produce chiral imidazolines and other saturated derivatives. The aromaticity of the imidazole ring generally makes it resistant to hydrogenation, but specific catalytic systems can achieve this transformation. acs.org

One effective method involves the asymmetric hydrogenation of N-Boc-protected imidazoles using a chiral ruthenium catalyst generated from Ru(η³-methallyl)₂(cod) and a trans-chelating chiral bisphosphine ligand, PhTRAP. acs.org This process successfully reduces substituted imidazoles to the corresponding chiral imidazolines with high enantioselectivity (up to 99% ee). It represents a significant advance in the catalytic asymmetric reduction of 5-membered aromatic rings containing multiple heteroatoms. acs.org

An alternative method for hydrogenating the imidazole ring utilizes platinum oxide as a catalyst in an acetic anhydride (B1165640) solvent. This reaction proceeds smoothly at room temperature and atmospheric pressure. acs.org For example, the hydrogenation of imidazole itself under these conditions yields diacetylimidazolidine, while benzimidazole (B57391) is reduced to diacetylbenzimidazoline, leaving the benzene (B151609) ring intact. acs.org

Chemical Reactivity and Transformation Studies of Ethyl 3 1h Imidazol 2 Yl Propanoate

Oxidation Reactions of the Imidazole (B134444) Moiety

The nitrogen atoms within the imidazole ring are susceptible to oxidation, a reaction that can significantly alter the electronic properties and subsequent reactivity of the molecule.

Formation of N-Oxide Derivatives

Table 1: Potential Oxidation Reactions of the Imidazole Moiety

Oxidizing Agent Potential Product Notes
Hydrogen Peroxide (H₂O₂) Ethyl 3-(1-hydroxy-1H-imidazol-2-yl)propanoate (N-oxide) Reaction conditions would need optimization to favor N-oxidation over other oxidative pathways.

Reduction Chemistry of the Ester Functional Group

The ester functional group in Ethyl 3-(1H-imidazol-2-yl)propanoate is a prime target for reduction, offering a pathway to primary alcohols.

Conversion to Corresponding Alcohols

The ethyl ester can be reduced to the corresponding primary alcohol, 3-(1H-imidazol-2-yl)propan-1-ol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄). Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester.

Table 2: Reduction of the Ester Functional Group

Reducing Agent Product Reaction Conditions

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. Conversely, under certain conditions, it can also undergo nucleophilic substitution.

Influence of Substituents on Reaction Regioselectivity

The ethyl propanoate group at the C-2 position of the imidazole ring is expected to influence the regioselectivity of electrophilic substitution reactions. In general, electrophilic attack on the imidazole ring occurs preferentially at the C-5 position, as the C-2 position is electronically deactivated by the adjacent nitrogen atoms and the C-4 and C-5 positions are more electron-rich. nih.gov The presence of the alkyl propanoate substituent at C-2 would likely further direct incoming electrophiles to the C-4 or C-5 positions.

Nucleophilic aromatic substitution on the imidazole ring is less common and typically requires the presence of a good leaving group and/or activation by strongly electron-withdrawing groups. In the case of this compound, direct nucleophilic substitution on the unsubstituted ring is unlikely. However, if the ring were substituted with a halogen, for example, nucleophilic displacement could be possible. rsc.orgcumhuriyet.edu.tr

Table 3: Predicted Regioselectivity of Electrophilic Substitution

Electrophile Predicted Major Product(s) Rationale
Br₂ Ethyl 3-(4,5-dibromo-1H-imidazol-2-yl)propanoate The C-4 and C-5 positions are the most electron-rich and susceptible to electrophilic attack.

Derivatization Strategies for Structural Modification

The bifunctional nature of this compound allows for a variety of derivatization strategies to modify its structure and potentially its biological activity. The imidazole ring can be N-alkylated or N-acylated at the N-1 position. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or other acid derivatives. The combination of these reactions allows for the synthesis of a diverse library of compounds based on the core structure of this compound.

Table 4: Potential Derivatization Reactions

Reaction Type Reagents Potential Product
N-Alkylation Alkyl halide (e.g., CH₃I), Base (e.g., NaH) Ethyl 3-(1-methyl-1H-imidazol-2-yl)propanoate
Hydrolysis Aqueous acid or base 3-(1H-imidazol-2-yl)propanoic acid

Preparation of Substituted Imidazole Propanoate Analogues

The synthesis of substituted imidazole propanoate analogues from this compound would likely involve reactions targeting the imidazole ring or the ester functionality.

One common approach for modifying the imidazole ring is N-alkylation or N-acylation at the unsubstituted nitrogen atom (N-1). This can typically be achieved by reacting the parent ester with an appropriate alkyl halide or acyl halide in the presence of a base. The choice of base and solvent is crucial to ensure selective N-substitution without affecting the ester group.

Another potential modification involves electrophilic substitution on the imidazole ring itself, although the presence of the electron-withdrawing propanoate group at the 2-position would influence the regioselectivity of such reactions.

While specific examples for this compound are not documented, studies on similar compounds, such as ethyl 1H-imidazol-1-yl acetate (B1210297), have shown that the imidazole nucleus can be reacted with various electrophiles to yield a range of N-substituted derivatives. For instance, the reaction of an imidazole ester with ethyl chloroacetate in the presence of anhydrous potassium carbonate is a known method for preparing related compounds.

Table 1: Plausible, but Undocumented, Reactions for the Preparation of Substituted Analogues

ReactantReagentProduct Type
This compoundAlkyl Halide (e.g., CH3I) / Base (e.g., K2CO3)N-Alkyl Imidazole Propanoate
This compoundAcyl Halide (e.g., CH3COCl) / Base (e.g., Et3N)N-Acyl Imidazole Propanoate

This table represents theoretical reactions based on general organic chemistry principles, as specific literature for this compound is not available.

Synthesis of Hydrazone Derivatives from Hydrazinolyzed Esters

The synthesis of hydrazone derivatives from this compound would be a two-step process. The first step is the hydrazinolysis of the ester to form the corresponding hydrazide, followed by the condensation of the hydrazide with an aldehyde or a ketone to yield the hydrazone.

Step 1: Hydrazinolysis

This compound would be reacted with hydrazine hydrate (N2H4·H2O), typically in an alcoholic solvent like ethanol, and heated under reflux. This reaction, known as hydrazinolysis, would convert the ethyl ester into 3-(1H-imidazol-2-yl)propanehydrazide.

Step 2: Hydrazone Formation

The resulting 3-(1H-imidazol-2-yl)propanehydrazide would then be condensed with a variety of aldehydes or ketones. This reaction is usually carried out in a suitable solvent, often with a catalytic amount of acid (like acetic acid), to facilitate the formation of the C=N bond characteristic of hydrazones. The azomethine group (–NH–N=CH–) is a key feature of these derivatives.

The general procedure for synthesizing hydrazones from hydrazides is well-established in organic chemistry. mdpi.commdpi.com The reaction typically involves refluxing the hydrazide and the carbonyl compound in a solvent such as ethanol. mdpi.com

Table 2: General Reaction Scheme for Hydrazone Synthesis

Starting MaterialReagent 1IntermediateReagent 2Final Product
This compoundHydrazine Hydrate3-(1H-imidazol-2-yl)propanehydrazideAldehyde or KetoneSubstituted Hydrazone

This table illustrates a standard, multi-step synthesis pathway. Specific research data on the yields and reaction conditions for this sequence starting with this compound is not currently published.

Mechanistic Investigations of Molecular Interactions and Biological Activities

Molecular Target Identification and Ligand-Target Binding Studies

The imidazole (B134444) moiety is a key feature in many bioactive molecules due to its ability to engage in various non-covalent interactions, including hydrogen bonding, metal coordination, and electrostatic interactions. nih.govmdpi.com These properties enable imidazole-containing compounds to bind to a diverse range of molecular targets.

Derivatives of imidazole have been widely investigated as inhibitors of various enzymes. The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors or donors, and the ring itself can participate in pi-stacking interactions with aromatic residues in an enzyme's active site.

For instance, certain imidazole derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. researchgate.net Docking studies of these inhibitors revealed that the imidazole core can form hydrogen bonds with key residues, such as Arg513, within the active site of the COX-2 enzyme. researchgate.net Another study identified imidazole-based compounds as inhibitors of mammalian 15-lipoxygenase, where the imidazole scaffold was crucial for the inhibitory activity. researchgate.net Furthermore, novel imidazothiadiazole–chalcone hybrids have demonstrated multi-target enzyme inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and human carbonic anhydrase (hCA) isoforms I and II. mdpi.com

While direct evidence for ethyl 3-(1H-imidazol-2-yl)propanoate is lacking, the established role of the imidazole core in enzyme binding suggests that this compound could potentially interact with and inhibit various enzymes. The propanoate side chain would further influence its binding specificity and affinity.

The imidazole ring is a common pharmacophore in ligands for various receptors. Its electronic properties allow it to mimic the side chain of histidine, an amino acid frequently involved in ligand-receptor interactions. Imidazole derivatives have been shown to bind to a variety of receptors, including G-protein coupled receptors (GPCRs) and ion channels. mdpi.comrsc.org The nature and position of substituents on the imidazole ring are critical in determining the receptor subtype selectivity and the mode of action (agonist, antagonist, or allosteric modulator).

Research on imidazole derivatives has demonstrated their potential as selective receptor ligands. rsc.org The amphoteric nature of the imidazole ring allows it to function as both a hydrogen bond donor and acceptor, facilitating specific interactions within receptor binding pockets. researchgate.net

The planar structure and aromaticity of the imidazole ring enable it to interact with nucleic acids, primarily through intercalation between base pairs of the DNA double helix. nih.govnih.gov Some imidazole derivatives have been shown to induce DNA damage, potentially leading to cytotoxic effects in cancer cells. nih.gov For example, certain 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones have been identified as potent DNA intercalators and topoisomerase II inhibitors. nih.gov Additionally, metal complexes incorporating imidazole-based ligands have been shown to bind to DNA through both intercalative and coordinative modes. rsc.org

Beyond nucleic acids, the imidazole moiety can mediate interactions with proteins. researchgate.net The imidazole side chain of histidine is frequently involved in protein-protein interactions and protein-ligand binding. Therefore, small molecules containing an imidazole ring, such as this compound, could potentially modulate protein function by mimicking these natural interactions. Studies on imidazole terpyridine derived metal complexes have shown that they can strongly influence the secondary structure of proteins like bovine serum albumin. rsc.org

Cellular Pathway Perturbations by Imidazole Propanoate Derivatives

By interacting with key molecular targets, imidazole derivatives can modulate various cellular signaling pathways, leading to a range of physiological effects.

The interaction of imidazole-containing compounds with DNA and transcription factors can lead to the modulation of gene expression. For example, antiviral activity of a 7-(6-(2-methyl-imidazole))-coumarin derivative was attributed to its ability to suppress the expression of a viral glycoprotein gene while enhancing the expression of host interferon genes. nih.gov While the direct effect of this compound on gene expression has not been reported, its potential to interact with nucleic acids and proteins suggests that it could influence transcriptional processes.

Compounds that intercalate into DNA can interfere with the processes of DNA replication and transcription. By distorting the DNA helix, these molecules can inhibit the progression of DNA and RNA polymerases, leading to a halt in these fundamental cellular processes. Some imidazole derivatives have been shown to act as topoisomerase II inhibitors, enzymes that are crucial for resolving DNA topological problems during replication and transcription. nih.gov A novel imidazole derivative was also identified as a bacterial translation inhibitor, indicating an interference with protein synthesis. nih.gov

Applications and Advanced Research Areas for Ethyl 3 1h Imidazol 2 Yl Propanoate

Roles as Synthetic Building Blocks in Complex Molecule Synthesis

The chemical architecture of Ethyl 3-(1H-imidazol-2-yl)propanoate, which combines a reactive imidazole (B134444) core with a modifiable ester group, positions it as a key intermediate in the synthesis of more complex chemical structures.

Precursors for Poly-Heterocyclic Systems

This compound and its derivatives serve as foundational materials for constructing poly-heterocyclic systems. These are complex molecules that incorporate multiple heterocyclic rings, which are often associated with significant biological activity. The imidazole moiety provides a versatile scaffold that can be elaborated upon through various organic reactions.

Recent advancements have highlighted methodologies for the regiocontrolled synthesis of substituted imidazoles, emphasizing their role as key components in functional molecules. researchgate.net Synthetic strategies often focus on the specific bonds constructed to form the imidazole ring and the resulting substitution patterns. researchgate.net For instance, derivatives of imidazole are used to create compounds containing pyrazole, thiophene, pyridine, and coumarin rings. These synthetic routes are crucial in medicinal chemistry for developing new therapeutic agents. The imidazole ring itself is a common structural motif in a wide array of applications, including dyes for solar cells, functional materials, and catalysis. researchgate.net

Catalytic Applications and Coordination Chemistry

The nitrogen atoms within the imidazole ring of this compound possess lone pairs of electrons that are available for coordination with metal ions, making the compound and its derivatives useful ligands in catalysis and coordination chemistry.

Metal Ion Coordination by the Imidazole Moiety

The imidazole group is a fundamental building block in coordination chemistry, featuring a five-membered ring system with two nitrogen donor sites. rsc.orgresearchgate.net It is an excellent donor towards metal ions and readily forms stable complexes. jcsp.org.pk Specifically, the imine nitrogen (the one with a double bond in the ring) is the basic site that binds to metal ions, acting as a pure sigma-donor ligand. wikipedia.org

Imidazole and its derivatives are widely used as ligands to create targeted metal-organic frameworks (MOFs). rsc.orgresearchgate.net The stability of complexes formed between various divalent metal ions (such as Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺) and simple imidazole-type ligands has been studied extensively. researchgate.net Research has also demonstrated the formation of coordination polymers using zinc(II) and 3-(1H-imidazol-1-yl)propanoate ligands, which precipitate when aqueous solutions of the ligand and zinc salts are combined. chemrxiv.orgresearchgate.net The imidazole ring's ability to coordinate with metals is also a key aspect of its function in biological systems, such as in the amino acid histidine, which binds metal cofactors in many proteins. wikipedia.org

Table 1: Metal Ion Coordination with Imidazole Ligands
Metal IonInteraction TypeResulting StructureReference
Zinc(II)CoordinationCoordination Polymers chemrxiv.orgresearchgate.net
Mg²⁺, Ca²⁺, etc.Complex Formation1:1 Complexes researchgate.net
Fe, Cu, ZnBiological CoordinationMetalloproteins wikipedia.org

Materials Science and Engineering Perspectives

The unique chemical properties of the imidazole moiety have led to the exploration of this compound and related compounds in the development of novel materials with specialized functions.

Exploration in Novel Material Development (e.g., Corrosion Inhibitors, Polymer Additives, Aggregation-Induced Emission)

Corrosion Inhibitors: Imidazole and its derivatives are recognized as a highly effective class of corrosion inhibitors for various metals and alloys in aqueous environments. bohrium.comigi-global.comscispace.com Their inhibitory action is attributed to the presence of lone pair electrons on the nitrogen atoms and π-electrons within the aromatic imidazole ring. bohrium.com These electrons facilitate the adsorption of the inhibitor molecule onto the metal surface, forming a protective layer that shields the metal from corrosive agents. kfupm.edu.sa Most imidazole derivatives function as mixed-type inhibitors, and their adsorption typically follows the Langmuir adsorption isotherm model. kfupm.edu.sa They are considered an economically viable and low-toxicity option for corrosion control, particularly in industrial settings like oil and gas. bohrium.comresearchgate.net

Polymer Additives: The imidazole functional group is utilized in the design of advanced polymers for materials science. elsevierpure.com Imidazole-containing polymers can engage in hydrogen bonding, while their alkylated counterparts, imidazolium (B1220033) salts, participate in electrostatic interactions and self-assembly. elsevierpure.com These properties are harnessed to create materials for various applications, including polyelectrolyte brushes on surfaces and the coating of metal nanoparticles. elsevierpure.comresearchgate.net Imidazole and its derivatives are also used in the synthesis of functional polymers and coordination chemicals that serve as essential ligands. nih.gov

Aggregation-Induced Emission (AIE): Aggregation-Induced Emission is a photophysical phenomenon where non-emissive molecules in a solution become highly fluorescent upon aggregation. This property is valuable for developing advanced sensors and imaging agents. nih.gov While many fluorescent molecules suffer from quenching when they aggregate, certain imidazole derivatives have been successfully engineered to exhibit AIE. researchgate.netacs.org By introducing specific functional groups to the imidazole core, it is possible to transform a molecule from having an aggregation-caused quenching (ACQ) effect to displaying AIE characteristics. researchgate.net This is often achieved by creating a molecular structure where intramolecular rotations are restricted in the aggregated state, which prevents non-radiative decay pathways and enhances fluorescence emission. nih.govresearchgate.net Research has demonstrated that imidazole-based compounds can be synthesized to create AIE luminogens for applications such as highly efficient organic light-emitting diodes (OLEDs). researchgate.net

Table 2: Applications of Imidazole Derivatives in Materials Science
Application AreaMechanism/PrincipleKey FeatureReferences
Corrosion Inhibition Adsorption on metal surface via N and π-electrons.Forms a protective film. bohrium.comkfupm.edu.sa
Polymer Additives Hydrogen bonding and electrostatic interactions.Modifies surface properties and facilitates self-assembly. elsevierpure.comnih.gov
Aggregation-Induced Emission Restriction of intramolecular rotation in aggregates.Enhanced fluorescence in the solid or aggregated state. nih.govresearchgate.netresearchgate.net

Pharmacological Mechanism Research (Non-Clinical Focus)

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds. nih.govresearchgate.net this compound serves as a key building block in the synthesis of molecules designed for pharmacological research. lifechemicals.com

The imidazole ring is a crucial component in many pharmaceuticals, including antifungal, antiprotozoal, and antihypertensive medications. igi-global.comscispace.com Its versatility allows for the synthesis of diverse derivatives with a broad spectrum of activities. For example, new aromatic and heterocyclic esters of 1-aryl-3-(1H-imidazol-1-yl)propan-1-ols have been synthesized and evaluated for their anti-Candida potential, with some compounds showing significantly higher potency than existing drugs like fluconazole. nih.gov

The mechanism through which many imidazole-based compounds exert their effects often involves interactions with biological macromolecules. The imidazole ring can participate in hydrogen bonding and coordinate with metal ions in the active sites of enzymes, making it a valuable pharmacophore for drug design. nih.govlifechemicals.com Its presence in the essential amino acid histidine underscores its fundamental role in biological processes, such as enzymatic catalysis and metal ion binding in metalloproteins. nih.gov The development of novel synthetic methods for imidazole derivatives continues to be a crucial area of research, enabling the exploration of new chemical space for potential therapeutic agents. nih.govresearchgate.net

Investigation of Biochemical Pathways Targeted for Therapeutic Potential

While extensive research on the broad class of imidazole-containing compounds has revealed significant therapeutic activities, specific mechanistic studies on this compound are still emerging. The imidazole moiety is a key structural component in many compounds exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, antiviral, and antifungal effects. The therapeutic potential of such compounds often stems from their ability to interact with various biological targets.

Anticancer Activities at a Mechanistic Level: Compounds featuring the imidazole scaffold have been shown to exert anticancer effects through various mechanisms. These include the modulation of microtubules, inhibition of protein kinases (such as tyrosine and serine-threonine kinases), and inhibition of enzymes like histone deacetylases. For instance, certain imidazole derivatives function as tubulin polymerization inhibitors, arresting the cell cycle and inducing apoptosis in cancer cells. Others interfere with signaling pathways crucial for cancer cell proliferation and survival by targeting specific kinases. While these general mechanisms are established for the broader class of imidazole derivatives, dedicated studies are required to pinpoint the precise biochemical pathways modulated by this compound.

Antimicrobial and Antifungal Activities at a Mechanistic Level: The antimicrobial and antifungal properties of imidazole-based compounds are well-documented. Their mechanism of action often involves the inhibition of key enzymes essential for the survival of microorganisms. In fungi, for example, imidazole derivatives are known to inhibit the enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death. While it is plausible that this compound may share a similar mechanism, specific enzymatic assays and mechanistic studies on this particular compound are necessary for confirmation. Research on other propanoic acid derivatives has also indicated promising antimicrobial activity against various pathogens, including Candida albicans, Escherichia coli, and Staphylococcus aureus.

Antihypertensive Activities at a Mechanistic Level: The imidazole ring is a core component of several cardiovascular drugs. Some imidazole-containing compounds exhibit antihypertensive effects by acting as antagonists or agonists of specific receptors, such as imidazoline receptors, which are involved in the central regulation of blood pressure. The gut microbial metabolite imidazole propionate (B1217596), a related but distinct compound, has been associated with cardiometabolic health and atherosclerosis, suggesting that imidazole-based molecules can influence cardiovascular pathways. However, the specific interaction of this compound with receptors or enzymes in the cardiovascular system has not been extensively characterized.

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for designing more potent and selective drugs. These studies involve systematically modifying the chemical structure of a lead compound to understand which functional groups are essential for its biological activity.

For imidazole-containing compounds, SAR studies have revealed key structural features that influence their therapeutic effects. For example, in the context of anticancer activity, modifications to the substituents on the imidazole ring and the side chains have been shown to significantly impact cytotoxicity and target selectivity.

In the case of this compound, systematic SAR studies would involve modifying the ethyl ester group, the propanoate linker, and the imidazole ring itself. For instance, varying the length and branching of the alkyl chain of the ester could influence the compound's lipophilicity and, consequently, its cell permeability and pharmacokinetic properties. Similarly, introducing substituents onto the imidazole ring could enhance binding affinity to a specific biological target.

Lead optimization is the process of refining the chemical structure of a promising lead compound to improve its drug-like properties, such as efficacy, potency, selectivity, and metabolic stability. For this compound, this would entail synthesizing and screening a library of analogs to identify derivatives with enhanced therapeutic potential. While the synthesis of various imidazole derivatives for biological evaluation is a common strategy in drug discovery, specific and detailed lead optimization campaigns centered on this compound are not yet widely reported in the scientific literature.

Table of Research Findings on Imidazole Derivatives:

Therapeutic AreaGeneral Mechanism of Action for Imidazole Derivatives
Anticancer Modulation of microtubules, inhibition of protein kinases, inhibition of histone deacetylases.
Antifungal Inhibition of lanosterol 14α-demethylase, disrupting ergosterol synthesis.
Antihypertensive Interaction with imidazoline receptors involved in blood pressure regulation.

Analytical Methodologies for Research on Ethyl 3 1h Imidazol 2 Yl Propanoate

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the structural integrity of "Ethyl 3-(1H-imidazol-2-yl)propanoate". These techniques provide detailed information about the compound's atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of the molecule.

For "this compound", the ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The characteristic signals would include a triplet and a quartet for the ethyl ester group, two triplets for the propanoate chain, and signals corresponding to the protons on the imidazole (B134444) ring.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the number of non-equivalent carbon atoms in the molecule. The spectrum would show distinct peaks for the carbonyl carbon of the ester, the methylene carbons of the ethyl and propanoate groups, the methyl carbon of the ethyl group, and the carbons of the imidazole ring.

Interactive Data Table: Predicted NMR Data for this compound

Atom TypePredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
Imidazole C-H~7.0-7.5~120-140
Propanoate CH₂~2.8-3.2~25-35
Propanoate CH₂~2.6-3.0~30-40
Ester O-CH₂~4.1-4.3 (quartet)~60-65
Ester CH₃~1.2-1.4 (triplet)~10-15
Ester C=O-~170-175

Note: The table above presents predicted chemical shift ranges. Actual experimental values may vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would exhibit characteristic absorption bands. A strong absorption peak is expected for the C=O (carbonyl) stretch of the ester group, typically found in the region of 1730-1750 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the alkyl and aromatic parts of the molecule, N-H stretching from the imidazole ring, and C-N stretching vibrations.

Interactive Data Table: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Imidazole)3200-3500Broad
C-H Stretch (Alkyl)2850-3000Medium
C=O Stretch (Ester)1730-1750Strong
C=N Stretch (Imidazole Ring)1500-1650Medium
C-O Stretch (Ester)1000-1300Strong

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of "this compound" and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (168.19 g/mol ). Fragmentation patterns observed in the spectrum can provide further structural information.

Interactive Data Table: Mass Spectrometry Data

ParameterValue
Molecular FormulaC₈H₁₂N₂O₂
Molecular Weight168.19 g/mol
Expected [M+H]⁺ Peak169.0971

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for the separation, purification, and assessment of the purity of "this compound".

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components of a mixture, quantifying their amounts, and assessing purity. A reversed-phase HPLC method would typically be developed for "this compound". This would involve a nonpolar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol (B129727), sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. The purity of the compound is determined by the area of its peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions and to assess the purity of a compound. For "this compound", a silica gel plate would be used as the stationary phase, and a suitable solvent system (mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane or dichloromethane and methanol, would be chosen to achieve good separation. The position of the spot corresponding to the compound is characterized by its retention factor (Rf) value.

Column Chromatography for Product Isolation

Column chromatography is a fundamental purification technique in organic synthesis, essential for isolating "this compound" from reaction mixtures. The efficiency of this method relies on the differential partitioning of the compound between a stationary phase and a mobile phase.

In a typical purification of a related imidazole derivative, tert-butyl (E)-3-(1-methyl-1H-imidazol-2-thioyl)acrylate, a normal-phase flash silica-gel column is employed. nih.gov The crude product, after initial workup, is dissolved in a suitable solvent like methanol and adsorbed onto dry silica gel. nih.gov This solid-loaded sample is then placed on top of the column. The separation is achieved by eluting the column with a gradient of solvents, which gradually increases in polarity. For instance, a gradient of ethyl acetate in hexanes is often used. nih.govrsc.org The fractions are collected and analyzed, typically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to identify those containing the pure product. nih.gov The solvent is then removed under reduced pressure to yield the purified compound. nih.gov

ParameterDescriptionReference
Stationary Phase Silica gel (normal-phase) nih.gov
Mobile Phase Gradient of ethyl acetate in hexanes (e.g., 40% to 60% ethyl acetate) nih.gov
Loading Technique Dry loading with silica gel nih.gov
Detection Method Absorbance at 280 nm for eluate monitoring nih.gov

Advanced Analytical Methods for Interaction Studies

To understand the biological and material science applications of "this compound," it is crucial to study its interactions with other molecules and surfaces. Advanced analytical methods provide the necessary sensitivity and resolution for these investigations.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. nih.govnih.gov It is particularly useful for determining the binding affinity and kinetics of small molecules like "this compound" with larger biomolecules such as proteins. reichertspr.comresearchgate.net

In a typical SPR experiment, a target protein (the ligand) is immobilized on a sensor chip with a gold surface. nih.govnih.gov "this compound" (the analyte) is then flowed over the surface at various concentrations. reichertspr.com The binding event causes a change in the refractive index at the sensor surface, which is detected by the SPR instrument. nih.gov By analyzing the sensorgrams (plots of response units versus time), one can determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.gov Imidazole and its derivatives have been studied using SPR to understand their interactions with various biological targets. researchgate.netnih.gov

ParameterDescription
Technique Principle Measures changes in the refractive index upon analyte binding to a ligand-immobilized surface. nih.gov
Analyte This compound
Ligand Target protein or other biomolecule
Key Outputs Association rate (ka), Dissociation rate (kd), Equilibrium dissociation constant (KD) nih.gov
Application Characterizing binding affinity and kinetics of molecular interactions. researchgate.net

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information of surfaces at the nanoscale. nanoscientific.org It is a valuable tool for visualizing surfaces that have been modified with "this compound" or for studying the changes in surface morphology upon interaction with this compound.

AFM operates by scanning a sharp tip at the end of a cantilever over the sample surface. nanoscientific.org The forces between the tip and the sample lead to a deflection of the cantilever, which is monitored by a laser beam. nanoscientific.org This allows for the generation of a three-dimensional image of the surface. nanoscientific.org In the context of "this compound," AFM could be used to study the formation of self-assembled monolayers on a substrate, or to observe the binding of this molecule to a surface-immobilized target. For instance, studies on amphiphilic iron(III) corroles, which can incorporate imidazole ligands, have utilized AFM to characterize the morphology of Langmuir-Blodgett films. researchgate.net

ParameterDescription
Technique Principle Scans a sharp tip over a surface to generate a high-resolution topographical image based on tip-sample forces. nanoscientific.org
Application for Compound Visualizing self-assembled monolayers, studying surface morphology changes upon binding.
Information Obtained 3D surface topography, surface roughness, and potentially mechanical properties. nanoscientific.org
Example of Related Use Characterization of molecular monolayers of imidazole-containing complexes at interfaces. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDX), also known as EDS, is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). rsc.org EDX is a valuable tool for confirming the elemental composition of materials containing "this compound."

The technique works by bombarding the sample with a high-energy beam of electrons, which excites electrons in the sample's atoms. wikipedia.org When these excited electrons return to their ground state, they emit X-rays with energies characteristic of the elements present. wikipedia.org An EDX detector measures the energy and intensity of these X-rays, allowing for the identification and quantification of the elemental composition. In a study of a Ni-imidazole compound, EDX elemental mapping was used to demonstrate the uniform distribution of Ni, N, C, and O. rsc.org For "this compound" (C8H12N2O2), EDX analysis would be expected to show the presence of Carbon (C), Nitrogen (N), and Oxygen (O) in the appropriate ratios.

ElementExpected Presence in this compoundApplication of EDX
Carbon (C) YesConfirmation of the organic backbone.
Nitrogen (N) YesConfirmation of the imidazole ring.
Oxygen (O) YesConfirmation of the propanoate group.
Other Elements No (in pure compound)EDX can be used to detect any elemental impurities.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The advancement of synthetic organic chemistry offers opportunities to refine the production of Ethyl 3-(1H-imidazol-2-yl)propanoate. Current synthetic routes, while effective, may be subject to limitations regarding yield, cost, and environmental impact. Future research should prioritize the development of more efficient and sustainable synthetic methodologies.

Key Research Objectives:

Green Chemistry Approaches: Investigation into solvent-free reaction conditions, the use of biodegradable solvents, and the reduction of hazardous reagents. This includes exploring microwave-assisted synthesis or flow chemistry techniques to decrease reaction times and energy consumption.

Catalytic Innovations: The design and application of novel catalysts, such as organocatalysts or nanocatalysts, could offer higher selectivity and yield while operating under milder conditions. This would minimize the formation of unwanted byproducts and simplify purification processes.

Alternative Starting Materials: Research into utilizing bio-based or readily available starting materials could provide more sustainable and cost-effective synthetic pathways, moving away from petroleum-derived precursors.

Elucidation of Undiscovered Molecular Targets and Biological Pathways

The imidazole (B134444) moiety is a well-known pharmacophore present in many biologically active compounds. While preliminary studies may have hinted at the biological potential of imidazole derivatives, the specific molecular targets and pathways modulated by this compound are largely uncharted territory. A deeper understanding of its bioactivity is critical for any future therapeutic applications. For instance, related imidazole compounds have been investigated for their role as catalytic inhibitors of enzymes like human DNA topoisomerase IIα, which is a target in cancer chemotherapy. nih.gov

Future research in this area would involve:

High-Throughput Screening: Employing advanced screening techniques against a wide array of enzymes, receptors, and ion channels to identify potential molecular targets.

Omics Technologies: Utilizing proteomics, metabolomics, and transcriptomics to obtain a comprehensive view of the cellular changes induced by the compound, thereby revealing its mechanism of action and affected biological pathways.

Target Validation: Once potential targets are identified, rigorous biochemical and cellular assays will be necessary to validate these interactions and understand the functional consequences. This could draw inspiration from studies on similar structures, such as substituted 3-(imidazol-2-yl) morpholines, which have been identified as potent inhibitors that bind to the ATPase domain of their target enzymes. nih.gov

Exploration of New Material Science Applications with Tailored Properties

The unique structural features of this compound, including the imidazole ring's capacity for hydrogen bonding and coordination with metal ions, suggest its potential as a building block in material science. Future research could focus on harnessing these properties to create novel materials.

Potential Application Areas:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the imidazole ring can act as ligands to coordinate with metal centers, forming extended network structures. These materials could have applications in gas storage, catalysis, and chemical sensing.

Corrosion Inhibitors: Imidazole derivatives are known to be effective corrosion inhibitors for various metals. Research could explore the efficacy of this compound in forming protective films on metal surfaces.

Functional Polymers: The compound could be incorporated as a monomer or a functional side group in polymers to impart specific properties, such as improved thermal stability, conductivity, or pH-responsiveness.

Advanced Computational Modeling for Predictive Research and Rational Design

Computational chemistry provides powerful tools to predict molecular properties and guide experimental research, saving time and resources. Applying these methods to this compound can accelerate the discovery of new applications and derivatives.

Key Computational Approaches:

Molecular Docking: Simulating the interaction of the compound with the binding sites of known biological targets to predict its potential as an inhibitor or modulator. mdpi.com This can help prioritize experimental screening efforts.

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate the electronic structure, reactivity, and spectroscopic properties of the molecule. This can aid in understanding its chemical behavior and designing novel synthetic reactions.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound in different environments (e.g., in solution, or interacting with a biological membrane or material surface) to provide insights into its mechanism of action at an atomic level.

Investigation into Derivatization for Fine-Tuning Molecular Functionality

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a library of derivatives with fine-tuned properties. A systematic investigation into its derivatization is a crucial step toward optimizing its functionality for specific applications. The synthesis of related ester derivatives has been successfully used to explore structure-activity relationships, for example in the development of anti-Candida agents. nih.gov

Strategies for Derivatization:

Modification of the Ester Group: Replacing the ethyl group with other alkyl or aryl substituents to alter solubility, steric hindrance, and reactivity.

Substitution on the Imidazole Ring: Introducing various functional groups onto the imidazole ring to modulate its electronic properties, hydrogen-bonding capacity, and biological activity.

Hydrolysis and Amidation: Converting the ester to a carboxylic acid or various amides to create new derivatives with different physicochemical properties and potential biological targets.

By pursuing these future research directions, the scientific community can build a comprehensive understanding of this compound, paving the way for innovative applications across medicine, material science, and beyond.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing ethyl 3-(1H-imidazol-2-yl)propanoate and its derivatives?

  • The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyldimethylsilyl (TBDMS)-protected intermediates are used to stabilize reactive groups during imidazole functionalization. Ethyl ester groups are introduced via esterification of propanoic acid derivatives under acidic or catalytic conditions . Multi-step protocols may include protecting group strategies (e.g., TBDMS for hydroxyl protection) and deprotection using tetrabutylammonium fluoride (TBAF).

Q. How can researchers validate the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR):

  • 1H/13C NMR : Assign imidazole proton resonances (δ ~6.5–7.5 ppm) and ester carbonyl signals (δ ~165–170 ppm). HSQC NMR can resolve cross-peaks between imidazole protons and adjacent carbons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS confirms molecular weight (e.g., [M+H]+ peak for C8H12N2O2 at m/z 169.0978). Fragmentation patterns distinguish ester and imidazole moieties .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Use chemically resistant gloves (nitrile) and lab coats. For respiratory protection, employ NIOSH-approved P95 respirators in poorly ventilated areas .
  • Exposure Control : Avoid drain disposal due to potential aquatic toxicity. Use fume hoods for synthesis steps involving volatile reagents (e.g., TBAF) .

Advanced Research Questions

Q. How do heterogeneous metal catalysts influence the stability and functionalization of this compound in reductive environments?

  • Metal catalysts (e.g., Pd/C, Raney Ni) facilitate hydrogenolysis of protecting groups or reductive coupling. For example, in lignin monomer studies, catalysts stabilize intermediates by suppressing side reactions like polymerization. Reductive conditions (H2, 50–100°C) can selectively reduce nitro or azide groups in derivatives without cleaving the imidazole ring .

Q. What computational approaches are effective for modeling the electronic properties of this compound?

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity. Imidazole’s aromaticity and ester conjugation influence charge distribution .
  • Molecular Docking : Use SMILES notation (e.g., CCOC(=O)CCC1=NC=CN1) to simulate interactions with biological targets (e.g., enzymes requiring imidazole coordination) .

Q. How do structural modifications to the imidazole ring or ester group affect bioactivity in this compound derivatives?

  • Imidazole Substituents : Adding hydroxymethyl (e.g., compound 24 in ) enhances solubility and hydrogen-bonding capacity, critical for protein-ligand interactions. Methylation at N1 reduces metabolic degradation .
  • Ester Hydrolysis : Conversion to carboxylic acids (e.g., via NaOH hydrolysis) improves bioavailability but may reduce membrane permeability. Comparative studies using LC-MS can quantify hydrolysis kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.